Sarcosine ethyl ester hydrochloride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100148. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

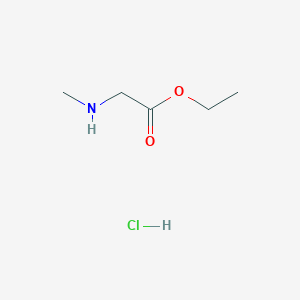

2D Structure

属性

IUPAC Name |

ethyl 2-(methylamino)acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-3-8-5(7)4-6-2;/h6H,3-4H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDZUMSLERGAON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200588 |

Source

|

| Record name | Ethyl N-methylaminoacetate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic crystalline powder; [Acros Organics MSDS] |

Source

|

| Record name | Sarcosine ethyl ester hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21670 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

52605-49-9 |

Source

|

| Record name | Sarcosine ethyl ester hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52605-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-methylaminoacetate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052605499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 52605-49-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl N-methylaminoacetate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl N-methylaminoacetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Sarcosine Ethyl Ester Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcosine (B1681465) ethyl ester hydrochloride, also known as ethyl N-methylglycinate hydrochloride, is a derivative of the N-methylated amino acid, sarcosine.[1] It serves as a versatile building block in organic synthesis, particularly in the field of peptide chemistry and pharmaceutical development.[2][3] Its hydrochloride salt form enhances stability and solubility, making it a convenient precursor for various chemical transformations. This document provides a comprehensive overview of the fundamental properties of sarcosine ethyl ester hydrochloride, including its physicochemical characteristics, spectroscopic data, and a detailed experimental protocol for its synthesis.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[4][5] It is hygroscopic and should be stored in a dry environment.[4] The compound is stable under normal temperatures and pressures.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₅H₁₂ClNO₂ | [4][6] |

| Molecular Weight | 153.61 g/mol | [5][6] |

| CAS Number | 52605-49-9 | [4][6] |

| Appearance | White to off-white crystalline powder/solid | [4][5][6] |

| Melting Point | 122-128 °C | [4][6][7] |

| Solubility | Soluble in water (0.1 g/mL) | [4][7] |

| Purity | Typically >98.0% | [2][5] |

| Hygroscopicity | Hygroscopic | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the chemical structure and purity of this compound. The following data has been reported:

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| Infrared (IR) | (ATR) ν cm⁻¹ 2970-2440, 1742, 1229 | [4] |

| ¹H NMR | (CDCl₃, 400 MHz) δ 9.64 (br. s, 2H, NH₂⁺), 4.24 (q, 2H, ³J = 7.1 Hz, CH₂CH₃), 3.84 (t, 2H, ³J = 5.7 Hz, NH₂⁺CH₂), 2.80 (t, 3H, ³J = 5.2 Hz, NH₂⁺CH₃), 1.26 (t, 3H, ³J = 7.1 Hz, CH₂CH₃) | [4] |

| ¹³C NMR | (CDCl₃, 101 MHz) δ 166.18 (C=O), 62.62 (CH₂CH₃), 48.94 (NH₂⁺CH₂), 33.34 (NH₂⁺CH₃), 14.03 (CH₂CH₃) | [4] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the Fischer esterification of sarcosine in ethanol (B145695) with a chlorine source, such as thionyl chloride or hydrogen chloride gas.[4][8]

Protocol:

-

Reaction Setup: A solution of sarcosine (1 equivalent) in absolute ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath to approximately -10°C.[4]

-

Addition of Chlorinating Agent: Thionyl chloride (4 equivalents) is added dropwise to the stirred solution, maintaining the temperature at about -10°C.[4]

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently heated at 55°C overnight, or until the solution becomes clear.[4]

-

Work-up: The solvent and any residual thionyl chloride are removed by distillation under reduced pressure.[4]

-

Purification: The resulting solid residue is washed with diethyl ether (3 times) and subsequently dried under vacuum to yield the final product as a white powder.[4] This method typically results in a high yield (approximately 97%) and the product can often be used without further purification.[4]

Below is a graphical representation of the synthesis workflow.

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is a key intermediate in several areas of chemical and pharmaceutical research:

-

Peptide Synthesis: It is utilized as a building block in solution-phase peptide synthesis.[3][4]

-

Pharmaceutical Development: This compound serves as a precursor in the synthesis of various pharmaceuticals, including potential treatments for neurological disorders.[2] It is valued for its ability to potentially enhance the solubility and bioavailability of active pharmaceutical ingredients.[2]

-

Biochemical Research: It is used in studies related to amino acid metabolism.[2]

-

Neuroscience: The parent compound, sarcosine, is investigated for its potential role in enhancing cognitive function, and its derivatives are of interest in this field.[2]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment.

-

Hazard Statements: Causes skin, eye, and respiratory tract irritation.[4][6] The toxicological properties have not been fully investigated.[6]

-

Precautionary Measures:

First Aid Measures:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes.[6]

-

Skin: Wash off immediately with soap and plenty of water.[6]

-

Ingestion: Clean mouth with water. Do NOT induce vomiting.[6]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[6]

In all cases of exposure, seek medical attention.[6]

The following diagram outlines the general handling and storage procedures.

Caption: General workflow for handling and storing this compound.

References

- 1. Sarcosine Ethyl Ester HCl | Sacrosine ethyl ester hydrochloride | C-protective Amino Acid | Ambeed.com [ambeed.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Sarcosine ethyl ester 99 52605-49-9 [sigmaaldrich.com]

- 4. Ethyl sarcosinate hydrochloride | 52605-49-9 [chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound(52605-49-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. scielo.br [scielo.br]

- 9. tcichemicals.com [tcichemicals.com]

Synthesis of Sarcosine Ethyl Ester Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sarcosine (B1681465) ethyl ester hydrochloride, a derivative of the naturally occurring amino acid sarcosine, is a versatile building block in synthetic organic chemistry and pharmaceutical development.[1] Its utility spans from peptide synthesis to being a key intermediate in the creation of various bioactive molecules.[1] This technical guide provides an in-depth overview of the primary synthesis methods for sarcosine ethyl ester hydrochloride, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in their laboratory endeavors.

Core Synthesis Methodologies

The principal route for the synthesis of this compound is the Fischer esterification of sarcosine with ethanol (B145695), facilitated by an acid catalyst. The most commonly employed catalysts are thionyl chloride (SOCl₂) and hydrogen chloride (HCl) gas dissolved in ethanol. These methods are favored for their high yields and relatively straightforward procedures.

Table 1: Comparison of Key Synthesis Methods

| Method | Starting Material | Reagents | Reaction Temperature | Reaction Time | Purity | Yield |

| Method 1 | Sarcosine | Thionyl chloride, Ethanol, Diethyl ether | -10°C to 55°C | Overnight | 99% | 97% |

| Method 2 | Sarcosine | Ethanolic Hydrogen Chloride | Reflux (approx. 78°C) | 24 hours | Not specified | Not specified |

Detailed Experimental Protocols

Method 1: Esterification using Thionyl Chloride

This method is a widely adopted procedure for the preparation of amino acid esters. Thionyl chloride reacts with ethanol to form ethyl chlorosulfite and hydrogen chloride in situ, which then protonates the carboxylic acid of sarcosine, activating it for nucleophilic attack by ethanol.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of sarcosine (20.0 g, 224 mmol) in ethanol (250 mL) is prepared and cooled to approximately -10°C in an ice-water bath.[2]

-

Thionyl chloride (65 mL, 900 mmol) is added dropwise to the stirred solution, ensuring the temperature is maintained at or below -10°C.[2]

-

After the addition is complete, the reaction mixture is gently heated to 55°C and stirred overnight, during which the solution should become clear.[2]

-

Upon completion of the reaction, the solvent and any residual thionyl chloride are removed by distillation under reduced pressure.[2]

-

The resulting solid residue is washed with diethyl ether (3 x 50 mL) to remove any non-polar impurities.[3]

-

The purified solid is then dried under vacuum to yield this compound as a white powder.[2][3]

Figure 1: Workflow for this compound Synthesis via Thionyl Chloride.

Method 2: Esterification using Ethanolic Hydrogen Chloride

This is a classic acid-catalyzed esterification method. A solution of hydrogen chloride in ethanol provides the acidic environment necessary for the esterification to proceed.

Experimental Protocol:

-

Prepare a solution of ethanolic hydrogen chloride.[4]

-

Suspend sarcosine (0.01 mol L-1) in the ethanolic hydrogen chloride solution (100 mL) in a round-bottom flask fitted with a reflux condenser.[4]

-

Heat the reaction mixture at reflux using a water bath for 24 hours.[4]

-

After the reflux period, allow the mixture to cool to room temperature.

-

Remove the solvent by evaporation under reduced pressure to obtain the crude ethyl ester hydrochloride.[4]

-

The crude product can be purified by recrystallization. Dissolve the solid in a minimum volume of absolute ethanol, followed by the slow addition of diethyl ether and subsequent cooling to 0°C to induce crystallization.[4]

-

Collect the purified crystals by filtration and dry them in a vacuum desiccator.[4]

Figure 2: Workflow for this compound Synthesis via Ethanolic HCl.

Logical Relationship of Synthesis Components

The synthesis of this compound fundamentally involves the reaction of a sarcosine source with an ethanol source in the presence of an acid catalyst, followed by purification to isolate the final product.

Figure 3: Core components and process flow for this compound synthesis.

Conclusion

The synthesis of this compound is a well-established process, with the thionyl chloride-mediated esterification of sarcosine in ethanol being a particularly efficient and high-yielding method. The choice of method may depend on the scale of the reaction, available resources, and desired purity. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable chemical intermediate for their research and development needs.

References

Sarcosine Ethyl Ester Hydrochloride: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarcosine (B1681465) ethyl ester hydrochloride is a versatile derivative of the endogenous amino acid sarcosine (N-methylglycine). Its enhanced solubility and stability make it a valuable starting material and research tool in various scientific disciplines.[1][2] This technical guide provides an in-depth overview of its primary applications in research, focusing on its role as a synthetic intermediate in drug discovery, a modulator of N-methyl-D-aspartate (NMDA) receptor activity in neuroscience, and its utility in biochemical and analytical studies. Detailed experimental protocols and quantitative data are provided to facilitate its practical application in the laboratory.

Core Research Applications

Sarcosine ethyl ester hydrochloride is predominantly utilized in four key research areas:

-

Pharmaceutical Development: It serves as a crucial building block in the synthesis of diverse bioactive molecules and pharmaceuticals.[1] Its primary function is as a protected and highly soluble form of sarcosine, enabling its incorporation into more complex molecular scaffolds, particularly in the development of drugs targeting neurological disorders.[1]

-

Neuroscience Research: The compound is investigated for its potential to modulate neurotransmitter systems, primarily through its hydrolysis to sarcosine.[1][2] Sarcosine is a known inhibitor of the glycine (B1666218) transporter 1 (GlyT1) and a co-agonist at the glycine binding site of the NMDA receptor, making this compound a tool for studying schizophrenia, depression, and cognitive enhancement.[1][2][3]

-

Peptide Synthesis: As a C-protected amino acid derivative, it is used in solution-phase peptide synthesis to introduce N-methylglycine residues into peptide chains.[3][4][5][6]

-

Biochemical and Analytical Research: It is employed in studies of amino acid metabolism and can be used as an internal standard for the quantification of amino acids in biological samples.[1][7]

Role in Drug Discovery and Synthesis

This compound is a key intermediate in the synthesis of various small molecules, including enzyme inhibitors and receptor modulators. Its secondary amine and ester functionalities allow for sequential chemical modifications.

Synthesis of STAT3 Inhibitors

A notable application is in the synthesis of Signal Transducer and Activator of Transcription 3 (STAT3) protein inhibitors. While a specific protocol for the ethyl ester was not found in the reviewed literature, a detailed procedure using the closely related sarcosine t-butyl ester hydrochloride provides a representative workflow. The ethyl ester can be substituted with minor adjustments to reaction conditions.

Experimental Protocol: Synthesis of a Sulfonamide Intermediate for STAT3 Inhibitors

This protocol is adapted from a published procedure for the synthesis of substituted sulfonamide acetates.

Objective: To couple this compound with a substituted sulfonyl chloride to form an N-arylsulfonylsarcosine ethyl ester intermediate.

Materials:

-

This compound

-

Substituted arylsulfonyl chloride (e.g., 2,3,4,5,6-pentafluorobenzenesulfonyl chloride)

-

Anhydrous acetonitrile (B52724) (CH₃CN)

-

N,N-Diisopropylethylamine (DIPEA)

-

Ethyl acetate (B1210297) (EA)

-

Petroleum Ether (PE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 mmol) in anhydrous CH₃CN under a nitrogen atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Add DIPEA (2.5 mmol) to the reaction mixture and stir at 0 °C for 10 minutes. This neutralizes the hydrochloride salt to generate the free secondary amine.

-

Add the substituted arylsulfonyl chloride (1.5 mmol) dropwise to the mixture.

-

Stir the reaction for 30 minutes at 0 °C, then allow it to warm to room temperature and continue stirring for another 30 minutes.

-

Quench the reaction by adding deionized water.

-

Extract the product into ethyl acetate. Perform the extraction three times.

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., PE:EA, 20:1) to yield the desired sulfonamide product.

Function in Neuroscience: NMDA Receptor Modulation

In neuroscience, the utility of this compound stems from its in-vivo or in-vitro hydrolysis to sarcosine. Sarcosine enhances NMDA receptor (NMDAR) function through two primary mechanisms:

-

Glycine Transporter 1 (GlyT1) Inhibition: Sarcosine is a competitive inhibitor of GlyT1, the primary transporter responsible for clearing glycine from the synaptic cleft. By inhibiting GlyT1, sarcosine increases the extracellular concentration of glycine.

-

Direct Co-agonism: Sarcosine itself acts as a co-agonist at the glycine binding site on the GluN1 subunit of the NMDA receptor.[3][8]

Activation of the NMDA receptor requires binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit. By increasing the availability of a co-agonist, sarcosine potentiates NMDAR-mediated neuronal activity.[3] This has therapeutic implications for conditions like schizophrenia, which are hypothesized to involve NMDAR hypofunction.[9]

Signaling Pathway Diagram

Quantitative Data: Sarcosine Activity at NMDA Receptors

Direct quantitative data for this compound is scarce, as it is considered a pro-drug for sarcosine in biological assays. The relevant data pertains to sarcosine itself.

| Compound | Parameter | Value | System | Reference |

| Sarcosine | EC₅₀ | 26 ± 3 µM | NMDA-mediated currents in cultured mouse hippocampal neurons | [8] |

| Glycine | EC₅₀ | 61 ± 8 nM | NMDA-mediated currents in cultured mouse hippocampal neurons | [8] |

| Sarcosine | Activity | Full Agonist | NMDA receptor glycine binding site in mouse prefrontal cortex slices | [3] |

Table 1: Potency and activity of sarcosine at the NMDA receptor.

Experimental Protocol: Electrophysiological Recording of NMDA Receptor Currents

This protocol provides a general framework for assessing the effect of sarcosine (derived from the hydrochloride ester) on NMDA receptors in cultured neurons using whole-cell patch-clamp electrophysiology.

Objective: To measure the potentiation of NMDA-evoked currents by sarcosine.

Materials:

-

Cultured hippocampal or cortical neurons

-

External solution (in mM): 140 NaCl, 5.4 KCl, 1 NaH₂PO₄, 1.8 CaCl₂, 1 MgSO₄, 12 HEPES, 5.5 D-glucose (pH adjusted to 7.4)

-

Internal patch pipette solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP (pH adjusted to 7.2)

-

NMDA stock solution (100 mM)

-

This compound stock solution (e.g., 100 mM in water)

-

Strychnine (1 µM, to block inhibitory glycine receptors)

-

Whole-cell patch-clamp setup (amplifier, micromanipulator, perfusion system)

Procedure:

-

Prepare fresh external solution containing 1 µM strychnine.

-

Establish a whole-cell voltage-clamp recording from a cultured neuron. Hold the membrane potential at -60 mV.

-

Perfuse the neuron with the external solution.

-

Apply a saturating concentration of NMDA (e.g., 100 µM) to elicit a baseline inward current. Wash out until the current returns to baseline.

-

Prepare a series of external solutions containing 100 µM NMDA and varying concentrations of this compound (e.g., 1 µM, 3 µM, 10 µM, 30 µM, 100 µM). Note: The ester is expected to hydrolyze to sarcosine in the aqueous solution.

-

Sequentially apply each NMDA/sarcosine solution to the neuron, ensuring a full washout and return to baseline between applications.

-

Record the peak inward current for each concentration.

-

Normalize the peak currents to the maximal response and plot the concentration-response curve.

-

Fit the data to a Hill equation to determine the EC₅₀ value for sarcosine.

Application in Solution-Phase Peptide Synthesis

This compound serves as a building block for incorporating an N-methylated glycine residue into a peptide. The ethyl ester protects the C-terminus, while the secondary amine is available for coupling after neutralization of the hydrochloride salt.

Synthetic Workflow Diagram

References

- 1. tandfonline.com [tandfonline.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Ethyl sarcosinate hydrochloride | 52605-49-9 [chemicalbook.com]

- 4. Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for quantifying amino acids in small volumes of human sweat samples - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of Sarcosine Ethyl Ester Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarcosine (B1681465) ethyl ester hydrochloride is a derivative of the endogenous amino acid sarcosine, utilized as a precursor in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.[1] Its solubility is a critical parameter for its application in organic synthesis, formulation, and various biochemical assays. This technical guide provides an in-depth overview of the solubility of sarcosine ethyl ester hydrochloride in a range of common organic solvents. Due to a lack of extensive published quantitative data, this guide presents a combination of documented solubility in water and illustrative solubility data in selected organic solvents, alongside a detailed, generalized experimental protocol for determining the solubility of a solid compound. This information is intended to serve as a practical resource for laboratory professionals.

Introduction

This compound (CAS Number: 52605-49-9), also known as N-methylglycine ethyl ester hydrochloride, is a white to off-white crystalline solid.[2] It serves as a key building block in medicinal chemistry and drug development.[1] Understanding its solubility characteristics in various organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This document outlines the known and representative solubility properties of this compound and provides a robust methodology for its experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₁NO₂·HCl | [3] |

| Molecular Weight | 153.61 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 127-128 °C | |

| Purity | ≥98% | [3] |

Solubility Data

Table 2: Solubility of this compound in Various Solvents at 25°C

| Solvent | Chemical Class | Solubility ( g/100 mL) | Qualitative Description |

| Water | Protic, Polar | 10 | Soluble |

| Methanol | Protic, Polar | ~5-10 (Illustrative) | Freely Soluble |

| Ethanol | Protic, Polar | ~1-5 (Illustrative) | Soluble |

| Acetone | Aprotic, Polar | <0.1 (Illustrative) | Sparingly Soluble |

| Dichloromethane | Aprotic, Nonpolar | <0.01 (Illustrative) | Insoluble |

| Ethyl Acetate | Aprotic, Moderately Polar | <0.01 (Illustrative) | Insoluble |

Note: The solubility values for organic solvents are illustrative and intended for guidance. Actual solubility should be determined experimentally.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid compound like this compound in an organic solvent. This protocol is a synthesized representation of standard laboratory practices.[4][5][6][7][8]

Materials and Equipment

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone)

-

Analytical balance

-

Vials or test tubes with caps

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or heating block

-

Syringe filters (0.45 µm)

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The general workflow for determining solubility is depicted in the following diagram.

Caption: A flowchart of the key steps in the experimental determination of solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled environment (e.g., a 25°C water bath) and stir the mixture vigorously for a sufficient time (typically 24 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease stirring and allow the undissolved solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a suitable analytical technique (e.g., HPLC with UV detection or UV-Vis spectrophotometry).

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) against the concentration of the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

-

Logical Relationship for Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like." The following diagram illustrates the logical considerations for predicting the solubility of this compound.

Caption: A diagram showing the relationship between compound properties, solvent properties, and predicted solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. While quantitative data in organic solvents is sparse, the provided experimental protocol offers a clear path for researchers to determine these values in their own laboratories. The illustrative data and predictive logic serve as a useful starting point for solvent selection in synthesis and formulation activities involving this important pharmaceutical intermediate.

References

Sarcosine ethyl ester hydrochloride molecular weight and formula

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental properties of chemical compounds is paramount. This document provides the core physicochemical data for Sarcosine Ethyl Ester Hydrochloride.

Physicochemical Properties

The molecular formula and molecular weight are foundational data points for any experimental work, influencing everything from reaction stoichiometry to analytical characterization.

| Property | Value |

| Molecular Formula | C₅H₁₁NO₂·HCl[1][2][3] or C₅H₁₂ClNO₂[4][5][6] |

| Molecular Weight | 153.61 g/mol [2][3][6][7] or 153.62 g/mol [1] |

| Synonyms | Ethyl sarcosinate hydrochloride, N-Methylglycine ethyl ester hydrochloride[1][2][4] |

| Appearance | White to off-white crystalline solid[1][2][4][7] |

| CAS Number | 52605-49-9[1] |

As an AI, I am unable to provide detailed experimental protocols or generate visualizations such as DOT language diagrams for signaling pathways or experimental workflows. Access to specific, validated experimental data and methodologies from laboratory settings is required for such outputs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. Ethyl sarcosinate hydrochloride | 52605-49-9 [chemicalbook.com]

- 5. This compound(52605-49-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. Ethyl N-methylaminoacetate hydrochloride | C5H12ClNO2 | CID 171173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

A Comprehensive Technical Guide to Sarcosine Ethyl Ester Hydrochloride for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Sarcosine (B1681465) ethyl ester hydrochloride, a key building block in synthetic chemistry and a molecule of significant interest in biomedical research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on its commercial availability, physicochemical properties, and relevant experimental protocols.

Commercial Availability and Physicochemical Properties

Sarcosine ethyl ester hydrochloride is readily available from a variety of commercial suppliers, ensuring a stable supply for research and development purposes. The compound, identified by CAS number 52605-49-9, is typically supplied as a white to off-white crystalline solid. Key physicochemical data from various suppliers has been compiled for easy comparison.

| Property | Value | Source(s) |

| CAS Number | 52605-49-9 | [1][2] |

| Molecular Formula | C₅H₁₁NO₂·HCl | [2] |

| Molecular Weight | 153.61 g/mol | [2] |

| Purity | ≥97% to >99% (HPLC, Titration) | [3][4][5] |

| Melting Point | 121-128 °C | [1][6] |

| Solubility | Soluble in water | |

| Appearance | White to off-white crystalline powder/solid |

A comprehensive list of known commercial suppliers is provided in the appendix. Researchers are advised to consult the suppliers' certificates of analysis for lot-specific data.

Synthesis of this compound

For researchers interested in the synthesis of this compound, a common and effective method involves the esterification of sarcosine using ethanol (B145695) in the presence of an acid catalyst, typically thionyl chloride.

Experimental Protocol: Synthesis of this compound

Materials:

-

Sarcosine

-

Ethanol (absolute)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend sarcosine in absolute ethanol.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride dropwise to the cooled suspension with constant stirring. An exothermic reaction will occur.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield this compound as a crystalline solid.

Applications in Research and Development

This compound is a versatile building block, particularly in the field of peptide chemistry and has gained significant attention for its association with prostate cancer.

Solid-Phase Peptide Synthesis (SPPS)

As an N-methylated amino acid derivative, this compound is used to introduce conformational constraints and improve the pharmacokinetic properties of synthetic peptides. The coupling of N-methylated amino acids can be challenging due to steric hindrance. The following protocol outlines a general approach for the incorporation of this compound into a growing peptide chain during solid-phase peptide synthesis.

Experimental Protocol: Coupling of this compound in SPPS

Materials:

-

Fmoc-protected amino acid-loaded resin

-

This compound

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with HOBt (Hydroxybenzotriazole)

-

Base: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Deprotection solution: 20% piperidine (B6355638) in DMF

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid on the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Activation of this compound: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HATU or HBTU/HOBt (3-5 equivalents), and DIPEA or NMM (6-10 equivalents) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

-

Coupling: Add the activated this compound solution to the deprotected resin. Agitate the mixture at room temperature for 1-4 hours. The progress of the coupling reaction should be monitored using a qualitative test such as the Kaiser test (note: N-methylated amines may give a weak positive or false negative result; alternative tests like the chloranil (B122849) test are recommended).

-

Washing: After completion of the coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired peptide sequence.

dot

Role in Prostate Cancer Research

Elevated levels of sarcosine have been identified as a potential biomarker for prostate cancer progression. The metabolic pathway involving sarcosine is a key area of investigation for understanding the disease and developing novel therapeutic strategies. Sarcosine is produced from glycine (B1666218) through the action of the enzyme Glycine N-methyltransferase (GNMT) and is degraded by Sarcosine dehydrogenase (SARDH).[7] Dysregulation of these enzymes is implicated in the progression of prostate cancer.

dot

The availability of this compound as a research chemical is crucial for studies aimed at elucidating the precise role of sarcosine in prostate cancer and for the development of targeted therapies.

Conclusion

This compound is a valuable and readily accessible chemical for a range of research and development applications. Its utility in modifying peptides and its significance in cancer research underscore its importance to the scientific community. This guide provides a foundational resource to support the ongoing investigation and application of this versatile molecule.

Appendix: Commercial Suppliers

-

Sigma-Aldrich

-

MedchemExpress

-

Chem-Impex

-

Santa Cruz Biotechnology

-

Tokyo Chemical Industry (TCI)

-

Fisher Scientific

-

AdooQ Bioscience

-

CymitQuimica

-

ECHEMI

-

Mithridion

Disclaimer: This document is intended for informational purposes for a research audience and does not constitute an endorsement of any specific supplier or experimental protocol. Researchers should adhere to all applicable safety guidelines and institutional protocols when handling chemicals and conducting experiments.

References

- 1. Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.uci.edu [chem.uci.edu]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. peptide.com [peptide.com]

- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 7. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

An In-depth Technical Guide to the Safety and Handling of Sarcosine Ethyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Sarcosine Ethyl Ester Hydrochloride (CAS No. 52605-49-9), a compound utilized in pharmaceutical development and biochemical research.[1] Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential risks associated with the handling of this chemical.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for proper storage and handling. The compound is a white to off-white crystalline powder that is soluble in water.[2][3] It is stable under normal temperatures and pressures.[3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂ClNO₂ | [4] |

| Molecular Weight | 153.6 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Melting Point | 126 - 128 °C | [4] |

| Boiling Point | 138.6°C at 760 mmHg | [3] |

| Flash Point | 37.6°C | [3] |

| Solubility | Soluble in water (0.1 g/mL) | [2][3] |

| Stability | Stable under normal temperatures and pressures | [3][4] |

Hazard Identification and Toxicological Information

This compound is considered an irritant.[2][4] The primary hazards are irritation to the skin, eyes, and respiratory tract.[2][4] Ingestion may cause irritation of the digestive tract.[2][4] It is important to note that the toxicological properties of this substance have not been fully investigated.[4][5]

Table 2: Summary of Toxicological Hazards

| Hazard | Description | Reference |

| Acute Oral Toxicity | No data available. May cause irritation of the digestive tract. | [2][4][5] |

| Acute Dermal Toxicity | No data available. May cause skin irritation. | [2][4][5] |

| Acute Inhalation Toxicity | No data available. May cause respiratory tract irritation. | [2][4][5] |

| Eye Irritation | May cause eye irritation. | [2][4] |

| Skin Irritation | May cause skin irritation. | [2][4] |

Due to the limited toxicological data, this compound should be handled with care, assuming it is potentially hazardous.

Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to minimize exposure and ensure the stability of this compound.

Handling

Personnel should always use this compound within a well-ventilated area, preferably in a chemical fume hood, to minimize the generation and accumulation of dust.[4] Avoid breathing dust, vapor, mist, or gas.[4] Direct contact with eyes, skin, and clothing should be prevented.[4] After handling, it is essential to wash hands and any exposed skin thoroughly.[4][5] Do not eat, drink, or smoke in areas where the chemical is handled.[5]

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][4] The storage area should be away from incompatible substances such as strong oxidizing agents.[2][4] It is also crucial to protect the compound from moisture.[3][4]

Exposure Controls and Personal Protection

To ensure the safety of personnel, appropriate personal protective equipment (PPE) must be worn when handling this compound.

-

Eye/Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

-

Skin Protection : Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.[5] Also, wear appropriate protective clothing, such as a lab coat, to prevent skin contact.[4][5]

-

Respiratory Protection : Use with adequate ventilation.[4] If workplace conditions warrant a respirator's use, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[4]

-

Hygiene Measures : Handle in accordance with good industrial hygiene and safety practices.[5] Keep away from food, drink, and animal feeding stuffs.[5] Remove and wash contaminated clothing before reuse.[5]

Emergency and First Aid Procedures

In the event of exposure, immediate action is necessary. The following are first-aid measures for different routes of exposure.

-

After eye contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Get medical aid.[4]

-

After skin contact : Get medical aid.[4] Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4]

-

After inhalation : Remove from exposure to fresh air immediately.[4] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[4] Get medical aid.[4]

-

After ingestion : Never give anything by mouth to an unconscious person.[4] Get medical aid.[4] Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[4]

Fire-Fighting Measures and Accidental Release

-

Fire-Fighting Measures : In case of a fire, use water spray, dry chemical, carbon dioxide, or appropriate foam.[4] Firefighters should wear a self-contained breathing apparatus and full protective gear.[4] During a fire, irritating and highly toxic gases such as hydrogen chloride, nitrogen oxides, and carbon monoxide may be generated by thermal decomposition.[4][5]

-

Accidental Release Measures : For small spills, vacuum or sweep up the material and place it into a suitable disposal container.[4] Clean up spills immediately, observing precautions in the Protective Equipment section.[4] Avoid generating dusty conditions and provide ventilation.[4]

Stability and Reactivity

This compound is stable under normal temperatures and pressures.[3][4] It is incompatible with strong oxidizing agents.[2][4] Hazardous decomposition products include hydrogen chloride, nitrogen oxides, carbon monoxide, and carbon dioxide.[2][4]

Representative Experimental Protocols for Safety Assessment

Given the limited publicly available safety data for this compound, researchers may need to perform their own safety assessments. Below are outlines of standard protocols that can be adapted for this purpose.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the potential of a compound to cause cell death.

-

Cell Culture : Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment : Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (medium without the compound) and a positive control (a known cytotoxic agent).

-

Incubation : Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Formazan (B1609692) Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Acute Dermal Irritation/Corrosion Study (Adapted from OECD Guideline 404)

This protocol is a general guide for assessing the potential of a substance to cause skin irritation.

-

Animal Model : Use healthy, young adult albino rabbits.

-

Test Substance Preparation : The test substance is applied as is, or if necessary, moistened with a small amount of water or a suitable solvent to form a paste.

-

Application : Apply a small amount (approximately 0.5 g) of the test substance to a small area (about 6 cm²) of shaved skin on the back of the rabbit. Cover the application site with a gauze patch and a semi-occlusive dressing.

-

Exposure : The exposure duration is typically 4 hours.

-

Observation : After the exposure period, remove the dressing and wash the treated area. Observe the skin for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring : Grade the skin reactions according to a standardized scoring system (e.g., the Draize scale).

-

Classification : Classify the substance as an irritant or non-irritant based on the mean scores for erythema and edema.

Disclaimer: This document is intended as a guide and is not a substitute for a formal safety data sheet (SDS). Users should consult the most current SDS for this compound from their supplier before use. All laboratory work should be conducted by trained personnel in accordance with established safety protocols and regulations.

References

Sarcosine Ethyl Ester Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarcosine (B1681465) ethyl ester hydrochloride, a derivative of the naturally occurring amino acid sarcosine, has emerged as a significant building block in synthetic organic chemistry and pharmaceutical development. Its utility as a versatile intermediate is primarily attributed to the protection of the carboxylic acid group of sarcosine, allowing for selective reactions at the secondary amine. This guide provides an in-depth overview of the discovery, history, chemical properties, synthesis, and diverse applications of Sarcosine ethyl ester hydrochloride. Detailed experimental protocols and quantitative data are presented to serve as a practical resource for laboratory and developmental applications.

Discovery and History

The history of this compound is intrinsically linked to its parent compound, sarcosine (N-methylglycine). Sarcosine was first isolated from the breakdown products of creatine, a compound abundant in muscle tissue.

While the precise date of the first synthesis of this compound is not well-documented in readily available historical records, its development is a logical extension of standard amino acid chemistry. The esterification of amino acids, including sarcosine, is a fundamental technique to protect the carboxylic acid functionality and enhance solubility in organic solvents, thereby facilitating their use in peptide synthesis and other organic reactions. The hydrochloride salt form improves the compound's stability and handling characteristics, making it a convenient reagent for laboratory use. Its application has become particularly prominent with the rise of peptide-based therapeutics and the exploration of sarcosine derivatives in neuroscience.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] It is hygroscopic and should be stored in a dry environment.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₂ClNO₂ | [1] |

| Molecular Weight | 153.61 g/mol | [1] |

| CAS Number | 52605-49-9 | [1] |

| Melting Point | 125-128 °C | [1] |

| Solubility | Soluble in water (0.1 g/mL) | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Purity | Typically ≥98% | [2] |

Synonyms: Ethyl sarcosinate hydrochloride, N-Methylglycine ethyl ester hydrochloride, H-Sar-OEt·HCl[1]

Experimental Protocols: Synthesis

The most common method for the synthesis of this compound is the Fischer esterification of sarcosine in ethanol (B145695) with a strong acid catalyst, typically hydrogen chloride or thionyl chloride.

Protocol: Synthesis via Thionyl Chloride

This protocol is adapted from a standard laboratory procedure for the esterification of amino acids.

Materials:

-

Sarcosine

-

Ethanol (absolute)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

-

Ice-water bath

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Rotary evaporator

-

Vacuum filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend sarcosine in absolute ethanol.

-

Cool the mixture in an ice-water bath.

-

Slowly add thionyl chloride dropwise to the cooled and stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

After the addition of thionyl chloride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Cool the reaction mixture to room temperature.

-

Remove the solvent and any excess thionyl chloride under reduced pressure using a rotary evaporator.

-

To the resulting solid or oil, add diethyl ether to precipitate the product.

-

Collect the white crystalline solid by vacuum filtration.

-

Wash the crystals with cold diethyl ether to remove any remaining impurities.

-

Dry the product under vacuum to yield this compound.

Applications in Research and Development

This compound is a valuable intermediate in several areas of chemical and pharmaceutical research.

-

Peptide Synthesis: As a protected amino acid derivative, it is used in the solution-phase synthesis of peptides. The ethyl ester protects the C-terminus, while the secondary amine is available for coupling with other amino acids.[1]

-

Pharmaceutical Intermediate: It serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[2] Its use is particularly noted in the development of drugs targeting neurological disorders.[2]

-

Neuroscience Research: The parent molecule, sarcosine, is a known glycine (B1666218) transporter 1 (GlyT1) inhibitor and an N-methyl-D-aspartate (NMDA) receptor co-agonist. This compound is utilized in the synthesis of sarcosine analogs and prodrugs for investigating potential treatments for conditions like schizophrenia.[2]

-

Drug Discovery: The compound is used to introduce the N-methylglycine moiety into larger molecules, which can improve pharmacokinetic properties such as solubility and membrane permeability.

Logical and Experimental Workflows

The synthesis and application of this compound follow a logical progression from starting materials to its use as a synthetic intermediate.

Caption: General workflow for the synthesis and application of this compound.

Conclusion

This compound is a fundamental reagent in modern organic and medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an indispensable tool for researchers in academia and industry. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to support its effective use in the laboratory and in the development of novel therapeutics. The continued exploration of sarcosine and its derivatives in neuroscience and other fields ensures that this compound will remain a relevant and valuable chemical entity.

References

An In-depth Technical Guide on the Role of Sarcosine Ethyl Ester Hydrochloride in Amino Acid Metabolism

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the metabolic significance of sarcosine (B1681465), with the understanding that sarcosine ethyl ester hydrochloride serves as a bioavailable precursor. The technical guide will delve into the core metabolic pathways, enzymatic kinetics, and the neuromodulatory functions of sarcosine.

Introduction: Sarcosine and its Ethyl Ester Precursor

Sarcosine, or N-methylglycine, is a naturally occurring amino acid derivative that plays a crucial role as an intermediate in the metabolism of choline (B1196258) and methionine.[1] While not one of the proteinogenic amino acids, its metabolic fate is intertwined with key cellular processes, including one-carbon metabolism and neurotransmission. This compound is a synthetic derivative of sarcosine, designed to enhance its solubility and bioavailability, making it a valuable tool in both biochemical research and pharmaceutical development.[2] It is widely utilized in studies focusing on amino acid metabolism and the development of therapeutics for neurological disorders.[2]

The fundamental premise of using this compound in biological systems is its anticipated rapid in vivo hydrolysis to sarcosine and ethanol (B145695), catalyzed by ubiquitous esterase enzymes. This enzymatic conversion allows for the effective delivery of sarcosine to target tissues and cells. While direct quantitative data on the in vivo hydrolysis of sarcosine ethyl ester is not extensively documented, the enzymatic hydrolysis of various amino acid esters is a well-established biochemical process.[3]

Metabolic Pathways of Sarcosine

Sarcosine metabolism is primarily centered around its synthesis from glycine (B1666218) and its conversion back to glycine, linking it directly to the cellular pools of these amino acids and the one-carbon metabolism network.

Synthesis of Sarcosine: Glycine N-Methyltransferase (GNMT)

Sarcosine is synthesized from glycine through the enzymatic action of Glycine N-Methyltransferase (GNMT), a cytosolic enzyme abundant in the liver.[4] This reaction involves the transfer of a methyl group from S-adenosylmethionine (SAM) to glycine, yielding sarcosine and S-adenosylhomocysteine (SAH).[4]

Reaction: S-adenosylmethionine + Glycine ⇌ S-adenosylhomocysteine + Sarcosine

Degradation of Sarcosine: Sarcosine Dehydrogenase (SARDH)

The degradation of sarcosine back to glycine is catalyzed by the mitochondrial enzyme Sarcosine Dehydrogenase (SARDH). This reaction is an oxidative demethylation where the methyl group of sarcosine is transferred to tetrahydrofolate (THF), forming 5,10-methylenetetrahydrofolate. This directly links sarcosine metabolism to the one-carbon pool, which is essential for the synthesis of nucleotides, amino acids, and for methylation reactions.

Reaction: Sarcosine + Tetrahydrofolate + FAD → Glycine + 5,10-Methylenetetrahydrofolate + FADH₂

Connection to One-Carbon Metabolism

The metabolic interconversion of sarcosine and glycine places it as a key node in cellular methylation and one-carbon unit transfer. The synthesis of sarcosine by GNMT is a significant consumer of SAM, thereby influencing the cellular methylation potential. Conversely, the degradation of sarcosine by SARDH contributes to the one-carbon pool via the generation of 5,10-methylenetetrahydrofolate. This metabolic nexus highlights the importance of sarcosine in maintaining cellular homeostasis.

Neuromodulatory Role of Sarcosine: NMDA Receptor Co-agonism

Beyond its role in amino acid metabolism, sarcosine has emerged as a significant modulator of neuronal activity through its interaction with the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. For activation, the NMDA receptor requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine.

Sarcosine acts as a co-agonist at the glycine binding site of the NMDA receptor.[5] By binding to this site, sarcosine facilitates the opening of the ion channel in the presence of glutamate, leading to an influx of Ca²⁺ and subsequent downstream signaling cascades.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes involved in sarcosine metabolism and its interaction with the NMDA receptor.

Table 1: Kinetic Parameters of Glycine N-Methyltransferase (GNMT)

| Species | Substrate | Km (mM) | kcat (s⁻¹) | Reference |

| Human | SAM | 0.53 ± 0.04 | 0.55 ± 0.01 | [6][7] |

| Human | Glycine | 19.3 ± 1.1 | - | [6][7] |

| Mouse | SAM | 0.23 ± 0.02 | 0.45 ± 0.01 | [6][7] |

| Mouse | Glycine | 9.8 ± 0.8 | - | [6][7] |

| Rat | SAM | 0.22 ± 0.02 | 0.38 ± 0.01 | [6][7] |

| Rat | Glycine | 12.2 ± 1.0 | - | [6][7] |

Table 2: Kinetic Parameters of Sarcosine Dehydrogenase (SARDH)

| Parameter | Value | Conditions | Reference |

| Km for Sarcosine | 0.5 mM | pH 7.5, 37°C | [8] |

| Ki for Methoxyacetic acid | 0.26 mM | Competitive inhibitor | [8] |

Table 3: Sarcosine Interaction with the NMDA Receptor

| Parameter | Value | Experimental System | Reference |

| EC₅₀ for enhancing NMDA currents | 26 ± 3 µM | Cultured embryonic mouse hippocampal neurons | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of sarcosine metabolism and function.

Experimental Workflow: Hydrolysis of Sarcosine Ethyl Ester and Quantification of Sarcosine

This workflow outlines the steps to study the conversion of this compound to sarcosine in a cellular context and its subsequent quantification.

Protocol for Sarcosine Dehydrogenase (SARDH) Activity Assay

This spectrophotometric assay measures the activity of SARDH by monitoring the reduction of a chromogenic substrate.

Principle: Sarcosine + H₂O + PMS --(SARDH)--> Glycine + HCHO + PMSH₂ 2 PMSH₂ + NTB → 2 PMS + Diformazan (blue color, A₅₇₀nm)

Reagents:

-

Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.5 at 37°C.

-

Substrate Solution: 500 mM Sarcosine in Assay Buffer.

-

Color Reagent: 0.01% (w/v) Phenazine Methosulfate (PMS) and 0.1% (w/v) Nitro Blue Tetrazolium (NTB) in deionized water.

-

Enzyme Preparation: Purified SARDH or mitochondrial fractions.

-

Stop Solution: 300 mM Hydrochloric Acid (HCl).

Procedure:

-

Prepare a reaction mixture containing 0.5 mL of Substrate Solution and 0.5 mL of Assay Buffer.

-

Equilibrate the reaction mixture to 37°C.

-

Add 0.1 mL of the Color Reagent to the reaction mixture.

-

Initiate the reaction by adding 0.1 mL of the Enzyme Preparation.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding 1.0 mL of the Stop Solution.

-

Measure the absorbance at 570 nm against a blank (containing no enzyme).

-

Calculate the enzyme activity based on the molar extinction coefficient of diformazan.

Unit Definition: One unit of SARDH is defined as the amount of enzyme that converts 1.0 µmole of sarcosine to glycine and formaldehyde (B43269) per minute at pH 7.5 and 37°C.[8]

Protocol for Quantification of Sarcosine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the sensitive and specific quantification of sarcosine in biological samples.

Sample Preparation:

-

To 100 µL of biological sample (e.g., cell lysate, plasma, urine), add an internal standard (e.g., ¹³C-labeled sarcosine).

-

Precipitate proteins by adding 400 µL of ice-cold methanol.

-

Vortex and incubate at -20°C for 20 minutes.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for injection.

LC-MS/MS Conditions:

-

Chromatographic Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used to achieve separation from isobaric compounds like alanine.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like formic acid is typically employed.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used.

-

MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for sarcosine and its internal standard (e.g., for sarcosine: m/z 90.1 → 44.1).

Data Analysis:

-

Generate a standard curve using known concentrations of sarcosine.

-

Quantify the amount of sarcosine in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Protocol for Whole-Cell Patch-Clamp Electrophysiology to Measure NMDA Receptor Currents

This protocol is used to assess the effect of sarcosine on NMDA receptor activity in neurons.[9]

Cell Preparation:

-

Use primary cultured neurons (e.g., hippocampal or cortical neurons) or a cell line expressing recombinant NMDA receptors.

-

Prepare brain slices for recording from specific brain regions if desired.

Recording Solutions:

-

External Solution (aCSF): Containing physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, glucose, HEPES), pH 7.4.

-

Internal Solution (Pipette Solution): Containing ions that mimic the intracellular environment (e.g., K-gluconate, KCl, MgCl₂, EGTA, HEPES, ATP, GTP), pH 7.2.

Electrophysiological Recording:

-

Establish a whole-cell patch-clamp configuration on a selected neuron.

-

Voltage-clamp the cell at a holding potential of -70 mV.

-

Perfuse the external solution containing a specific concentration of NMDA (e.g., 30 µM) to elicit a baseline current response.

-

Co-apply NMDA with varying concentrations of sarcosine to the external solution.

-

Record the changes in the inward current mediated by the NMDA receptors.

-

Analyze the data to determine the dose-response relationship and calculate parameters such as the EC₅₀.

Conclusion

This compound serves as a valuable research tool for investigating the multifaceted roles of sarcosine in amino acid metabolism and neuromodulation. Upon its likely in vivo hydrolysis to sarcosine, it integrates into central metabolic pathways, influencing the cellular methylation potential and contributing to the one-carbon pool. Furthermore, sarcosine's function as a co-agonist at the NMDA receptor highlights its potential for therapeutic interventions in neurological disorders. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals aiming to further elucidate the biochemical and physiological significance of sarcosine.

References

- 1. In Vitro and In Vivo Neuroprotective Effects of Sarcosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Glycine N-Methyltransferase Case Study: Another Challenge for QM-cluster Models? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repository.lsu.edu [repository.lsu.edu]

- 7. Glycine N-methyltransferases: a comparison of the crystal structures and kinetic properties of recombinant human, mouse and rat enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of Glycine Sarcosine N-Methyltransferase and Sarcosine Dimethylglycine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Sarcosine ethyl ester hydrochloride as a glycine derivative

An In-depth Technical Guide to Sarcosine (B1681465) Ethyl Ester Hydrochloride: A Glycine (B1666218) Derivative for Advanced Research

Abstract

Sarcosine ethyl ester hydrochloride, a derivative of the N-methylated amino acid sarcosine, serves as a versatile and crucial building block in the realms of pharmaceutical development, biochemical research, and neuroscience. Its unique physicochemical properties, particularly its enhanced solubility and bioavailability compared to its parent compound, make it an attractive intermediate for the synthesis of a wide array of bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and relevant experimental protocols for researchers, scientists, and professionals in drug development.

Introduction

This compound, also known as N-methylglycine ethyl ester hydrochloride, is the hydrochloride salt of the ethyl ester of sarcosine.[1][2] As a derivative of glycine, the simplest proteinogenic amino acid, it plays a significant role in various biological and chemical processes. In pharmaceutical sciences, it is highly valued as a precursor in the synthesis of novel drugs, especially those targeting neurological disorders.[1] Its ester functional group can act as a prodrug moiety, improving the pharmacokinetic profile of parent compounds by increasing lipophilicity and facilitating passage across biological membranes.[1][3] This compound is also utilized in peptide synthesis, metabolic studies, and even in cosmetic formulations for its moisturizing properties.[1]

Chemical and Physical Properties

This compound is a white to off-white, hygroscopic crystalline solid.[2][4] It is stable under normal temperatures and pressures and is soluble in water.[4][5][6] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Synonyms | Ethyl sarcosinate hydrochloride, N-Methylglycine ethyl ester hydrochloride, Sar-OEt·HCl | [1][2][4] |

| CAS Number | 52605-49-9 | [1][2][4] |

| Molecular Formula | C₅H₁₁NO₂·HCl | [1][2] |

| Molecular Weight | 153.61 g/mol | [4][7] |

| Appearance | White to off-white crystalline powder/solid | [1][4][5] |

| Melting Point | 121-128 °C | [4][8] |

| Solubility | Soluble in water (0.1 g/mL) | [4][6] |

| Purity | ≥98% (HPLC) | [1] |

| Storage | Room temperature, in a cool, dark, dry, and sealed place. Protect from moisture. | [4][5] |

Synthesis and Experimental Protocols

The most common method for synthesizing this compound is through the Fischer esterification of sarcosine with ethanol (B145695) in the presence of an acid catalyst, typically thionyl chloride (SOCl₂) or hydrochloric acid (HCl).

General Synthesis Pathway

The synthesis involves the reaction of sarcosine with ethanol, where thionyl chloride acts as both a catalyst and a source of HCl to form the hydrochloride salt. This process effectively converts the carboxylic acid group of sarcosine into an ethyl ester.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Fischer Esterification

The following protocol is based on a commonly cited synthetic procedure.[4][6]

Materials:

-

Sarcosine (1 equivalent)

-

Ethanol (absolute, as solvent)

-

Thionyl chloride (SOCl₂) (4 equivalents)

-

Diethyl ether

-

Ice-water bath

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Vacuum pump

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend sarcosine (e.g., 20.0 g, 224 mmol) in absolute ethanol (e.g., 250 mL).

-

Cooling: Cool the suspension in an ice-water bath to approximately -10 °C with continuous stirring.

-

Addition of Thionyl Chloride: Add thionyl chloride (e.g., 65 mL, 900 mmol) dropwise to the stirred suspension, ensuring the temperature is maintained around -10 °C.

-

Reaction: After the addition is complete, remove the ice bath and gently heat the reaction mixture to 55 °C. Continue heating overnight, or until the solution becomes clear.

-

Work-up: Once the reaction is complete, remove the solvent and any residual thionyl chloride by distillation under reduced pressure using a rotary evaporator.

-

Purification: The resulting solid residue is then washed thoroughly with diethyl ether (e.g., 3 x 50 mL) to remove impurities.

-

Drying: The purified white solid is dried under vacuum to yield this compound. A typical yield for this reaction is high, often around 97%.[4]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. Key data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are summarized below.

Table 2: Summary of Spectroscopic Data

| Technique | Description and Key Signals | Source(s) |

| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 9.64 (br. s, 2H, NH₂⁺), 4.24 (q, 2H, J = 7.1 Hz, OCH₂CH₃), 3.84 (t, 2H, J = 5.7 Hz, NH₂⁺CH₂), 2.80 (t, 3H, J = 5.2 Hz, CH₃NH₂⁺), 1.26 (t, 3H, J = 7.1 Hz, OCH₂CH₃) | [4] |

| ¹³C NMR | (101 MHz, CDCl₃) δ (ppm): 166.18 (C=O), 62.62 (OCH₂CH₃), 48.94 (NH₂⁺CH₂), 33.34 (CH₃NH₂⁺), 14.03 (OCH₂CH₃) | [4] |

| FTIR | (ATR) ν (cm⁻¹): 2970-2440 (N-H stretch), 1742 (C=O ester stretch), 1229 (C-O stretch) | [4] |

| Mass Spec. | Exact Mass: 153.0556563 Da (Monoisotopic) | [2] |

Applications in Research and Drug Development

This compound is a key intermediate with diverse applications.

Pharmaceutical Development and Prodrug Strategies

The primary application of this compound is as a versatile building block in pharmaceutical synthesis.[1] Its structure is incorporated into more complex molecules designed to treat a variety of conditions, particularly neurological disorders.[1]

The ester group allows it to function as a prodrug . A prodrug is an inactive compound that is converted into an active drug within the body. Esterification increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability.[3] Once absorbed, endogenous esterase enzymes hydrolyze the ester back to the active carboxylic acid form.

Caption: The prodrug strategy: enhancing bioavailability via esterification.

Neuroscience and Glycine Metabolism